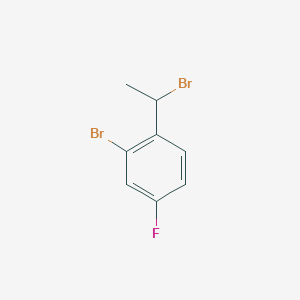

2-Bromo-1-(1-bromoethyl)-4-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, can be achieved through various methods. One approach involves the halodeboronation of aryl boronic acids, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile, which could potentially be adapted for the synthesis of related compounds . Another method includes the nucleophilic aromatic substitution reactions, which have been used to prepare no-carrier-added 1-bromo-4-[18F]fluorobenzene, indicating the versatility of halogenated benzene derivatives in radiochemical syntheses . Additionally, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through the Wittig-Horner reaction suggests the possibility of functionalizing the benzene ring with various substituents .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be significantly influenced by the presence of halogen atoms. Studies using spectroscopic methods such as FT-IR and FT-Raman have provided insights into the vibrational frequencies and molecular geometry of compounds like 1-bromo-3-fluorobenzene, which could be extrapolated to understand the structural aspects of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene .

Chemical Reactions Analysis

Halogenated benzene compounds participate in various chemical reactions, including palladium-promoted cross-coupling reactions, which are essential for introducing fluorophenyl structures into complex molecules . The reactivity of such compounds can be further explored to understand their potential in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. For instance, the photophysical properties of 1,4-diethynyl-2-fluorobenzene in solution and crystals have been studied, revealing the effects of aggregation and planarization on its properties . These findings can provide a basis for predicting the properties of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene. Additionally, the electronic properties, such as absorption wavelengths and frontier molecular orbital energies, have been investigated for related compounds, which are crucial for understanding the electronic structure and reactivity .

Wissenschaftliche Forschungsanwendungen

Versatile Synthon for [18F]fluorobenzene

One study discusses the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, highlighting its importance for 18F-arylation reactions, which are crucial in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The research explored various methods for its preparation, with symmetrical bis-(4-bromphenyl)iodonium bromide proving most useful for achieving the title compound through direct nucleophilic substitution, achieving a radiochemical yield of 65% within 10 minutes (Ermert et al., 2004).

Synthesis from Dimethylbenzenamine

Another study focused on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through a series of reactions involving diazotization and bromination. This research discussed various factors affecting the reaction and aimed at optimizing the synthesis conditions to improve the yield and feasibility of the process (Guo Zhi-an, 2009).

Improved Synthesis Techniques

Further research has been conducted on improving the synthesis of related compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, using p-xylene as the starting material through a series of reactions including nitration, reduction, diazotization, and bromination. The study reported an overall yield of 30%, with the structure confirmed by 1H NMR and GC/MS techniques, demonstrating advancements in synthesis methodologies for these complex halogenated compounds (Song Yan-min, 2007).

Carbonylative Transformations

Research on carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles has been conducted to explore the potential of these compounds in forming six-membered heterocycles. This systematic study demonstrated the effectiveness of different types of double nucleophiles as coupling partners, expanding the utility of 1-bromo-2-fluorobenzenes in organic synthesis (Chen et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-(1-bromoethyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFCUMCEKRFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(1-bromoethyl)-4-fluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)

![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)

![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)

![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)

![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)